5-[(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-[(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one: is a complex organic compound that features a variety of functional groups, including a pyrrolidine ring, a sulfonyl group, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the coupling of the indolone moiety. Common synthetic methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Coupling of the Indolone Moiety: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolone moiety.
Reduction: Reduction reactions can be performed on the pyridazinyl group.
Substitution: The sulfonyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolone moiety could yield various oxidized derivatives, while substitution reactions at the sulfonyl group could introduce different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it can be used to study the interactions of its functional groups with biological targets, providing insights into its potential as a drug candidate.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Uniqueness: What sets 5-[(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H26N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H26N4O4S/c1-21(2,3)18-6-7-20(24-23-18)29-13-14-8-9-25(12-14)30(27,28)16-4-5-17-15(10-16)11-19(26)22-17/h4-7,10,14H,8-9,11-13H2,1-3H3,(H,22,26) |
InChI Key |
FSIMVYDDRVNZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4 |
Origin of Product |
United States |
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